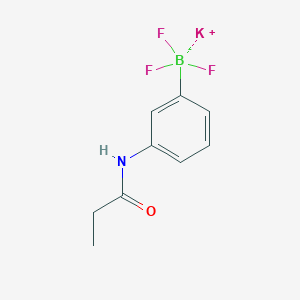

Potassium (3-propionamidophenyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

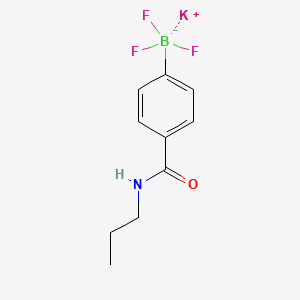

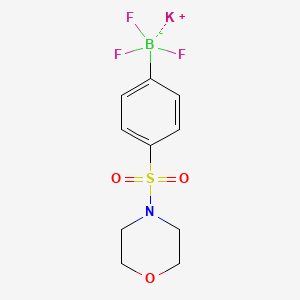

Potassium (3-propionamidophenyl)trifluoroborate is a type of potassium trifluoroborate salt . It is a biochemical used for proteomics research . The molecular formula is C9H10BF3NO•K and the molecular weight is 255.09 .

Synthesis Analysis

Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformation . The organoboron reagents used in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of Potassium (3-propionamidophenyl)trifluoroborate consists of a propionamidophenyl group attached to a boron atom, which is further connected to three fluorine atoms and a potassium ion .Chemical Reactions Analysis

Potassium trifluoroborate salts are used in various chemical reactions. They are particularly used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Mécanisme D'action

Safety and Hazards

Potassium (3-propionamidophenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Orientations Futures

Potassium trifluoroborate salts, including Potassium (3-propionamidophenyl)trifluoroborate, have emerged as convenient, stable reagents for difficult alkyl transfers . Their use in the Suzuki-Miyaura cross-coupling reaction has proven effective, and strategies using this reaction have been employed in the syntheses of various natural products and biologically significant analogues . Future research may continue to explore the potential of these salts in various chemical reactions and their applications in different fields.

Propriétés

IUPAC Name |

potassium;trifluoro-[3-(propanoylamino)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3NO.K/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13;/h3-6H,2H2,1H3,(H,14,15);/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXJDALKNHPWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)NC(=O)CC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3KNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B7981907.png)

![(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7981913.png)

![Potassium [3-(Ethyl-3'-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7981945.png)

![2-4((4-Methoxyphenyl)ethynl)phenyl)-2.3.dihydro-1H-naphtho[1.8-de][1.3.2]diazaborinine](/img/structure/B7981961.png)